REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[Cl:1][c:2]1[cH:3][c:4]([Cl:13])[n:5][cH:6][c:7]1[C:8](=[O:9])[O:10][CH2:11][CH3:12].[ClH:23].[F:14][c:15]1[c:16]([NH2:17])[cH:18][cH:19][c:20]([I:22])[cH:21]1>>[c:2]1([NH:17][c:16]2[c:15]([F:14])[cH:21][c:20]([I:22])[cH:19][cH:18]2)[cH:3][c:4]([Cl:13])[n:5][cH:6][c:7]1[C:8](=[O:9])[O:10][CH2:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(I)cc1F
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cnc(Cl)cc1Nc1ccc(I)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |